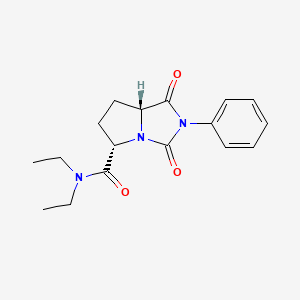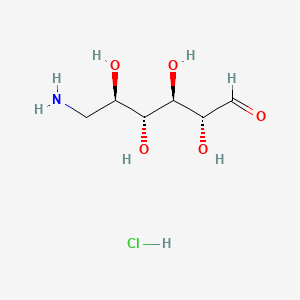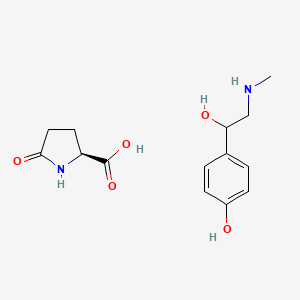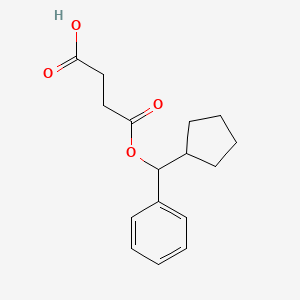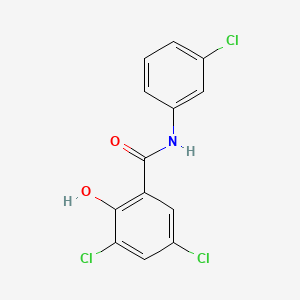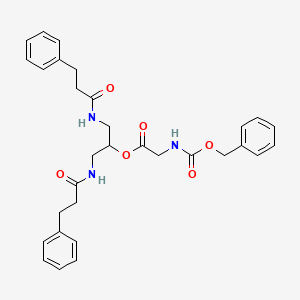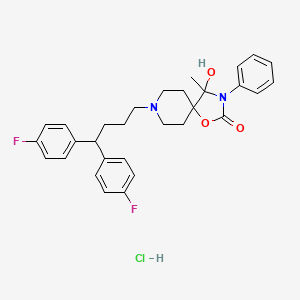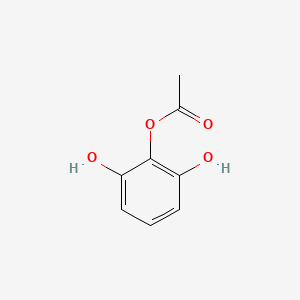
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-((methylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-((methylthio)methyl)- is a synthetic compound belonging to the triazolobenzodiazepine class. These compounds are known for their potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound combines elements of both triazole and benzodiazepine rings, which may contribute to its distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthesis might involve:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
Formation of the Benzodiazepine Ring: This step often involves the cyclization of o-phenylenediamine derivatives with suitable electrophiles.
Introduction of Substituents: The chloro and methoxy groups can be introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.
Reduction: Reduction reactions can occur at the triazole or benzodiazepine rings.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole or benzodiazepine rings.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potential pharmacological activities.
Biology
Biological Activity Studies: The compound can be studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine
Pharmacological Research:
Industry
Chemical Intermediates: The compound may serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves interaction with the central nervous system. These compounds may bind to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative or anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Uniqueness
The unique combination of triazole and benzodiazepine rings, along with specific substituents such as chloro and methoxy groups, may confer distinct pharmacological properties to this compound, potentially making it more effective or selective in its action compared to other similar compounds.
Properties
CAS No. |
115764-99-3 |
|---|---|
Molecular Formula |
C19H16Cl2N4OS |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
8-chloro-6-(3-chloro-4-methoxyphenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H16Cl2N4OS/c1-26-16-6-3-11(7-14(16)21)19-13-8-12(20)4-5-15(13)25-17(9-22-19)23-24-18(25)10-27-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
BBXXHKXXVFOSLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CSC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


